molecular formula C3H2Cl4O B041711 1,1,3,3-Tetrachloroacetone CAS No. 632-21-3

1,1,3,3-Tetrachloroacetone

Cat. No. B041711
CAS RN: 632-21-3
M. Wt: 195.9 g/mol
InChI Key: DJWVKJAGMVZYFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of chloroacetone derivatives like 1,1,3,3-Tetrachloroacetone can be inferred from studies on compounds such as 1,3-dichloroacetone. These studies reveal the presence of multiple conformers and provide insights into the compound's molecular geometry, highlighting the impact of chlorine substitution on the molecular structure (Hh Huang & E. Tan, 1972).

Chemical Reactions and Properties Chloroacetones participate in a variety of chemical reactions, illustrating the reactivity of the carbonyl and chlorine groups. The synthesis and reactivity of chloroacetone derivatives, including those with tetrachloro modifications, can provide valuable insights into the chemical behavior of 1,1,3,3-Tetrachloroacetone. For example, the hydration reactions catalyzed by Aerosol-OT-solubilized acids and bases in carbon tetrachloride shed light on the influence of chloro substituents on reaction kinetics (O. A. Seoud & Maria J. da Silva, 1980).

Physical Properties Analysis The physical properties of 1,1,3,3-Tetrachloroacetone, such as solubility, melting point, and boiling point, can be influenced by its chlorinated structure. While specific data on 1,1,3,3-Tetrachloroacetone may not be readily available, the physical characteristics of related chloroacetones provide a foundational understanding of how such substitutions affect physical properties.

Chemical Properties Analysis The chemical properties of 1,1,3,3-Tetrachloroacetone, including reactivity, stability, and functional group behavior, can be explored through the lens of similar chlorinated compounds. Studies on compounds like 1,3-dichloroacetone offer insights into the effects of chlorination on chemical stability and reactivity, including aspects like electrophilicity, nucleophilicity, and susceptibility to hydrolysis (Jiang Yu-ren, 2007).

Scientific Research Applications

  • Synthesis of Cycloadducts : It is used in the synthesis of cycloadducts of tetrachlorooxyallyl intermediates with conjugated dienes (Föhlisch, Korfant, Meining, & Frey, 2000).

  • Study of Coordination Compounds : The compound finds application in studying coordination compounds and their electronic structures (Dutta, Beckmann, Bill, Weyhermüller, & Wieghardt, 2000).

  • Derivatization of Amino Acids : It is used for derivatization of β-amino acids, enhancing chromatographic properties and reducing treatment time (Hušek, 1974).

  • Preparation of Bicyclic Peptides : 1,3-Dichloroacetone, a related compound, is used as a reagent for preparing bicyclic peptides (Lin, Hopper, Zhang, Sfyris Qoon, Shen, Karas, Hughes, & Northfield, 2020).

  • Degradation of Phenolic Compounds : It acts as a major intermediate in the room-temperature degradation of phenolic compounds, with chloride ions affecting the transformation of these compounds (Anipsitakis, Dionysiou, & Gonzalez, 2006).

  • Ecotoxicology : The compound has a 96-hour LC50 value of >25 mg/L for juvenile rainbow trout (Salmo gairdneri) (Mckague, Bradley, Meier, Monteith, & Betts, 1990).

  • Iodination of Proteins and Cell Membranes : 1,3,4,6-Tetrachloro-3a,6a-diphrenylglycoluril, a related chloroamide, is used for iodinating proteins and cell membranes with minimal damage (Fraker & Speck, 1978).

Safety And Hazards

1,1,3,3-Tetrachloroacetone is a combustible liquid that is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is fatal if inhaled. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,3,3-tetrachloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWVKJAGMVZYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021663
Record name 1,1,3,3-Tetrachloropropanone
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Molecular Weight

195.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetrachloroacetone

CAS RN

632-21-3
Record name 1,1,3,3-Tetrachloropropanone
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Record name 1,1,3,3-Tetrachloroacetone
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Record name 1,3,3-Tetrachloroacetone
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Record name 1,1,3,3-Tetrachloropropanone
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Record name 1,1,3,3-tetrachloroacetone
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Record name TETRACHLOROACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
JA John, FJ Murray, JF Quast, PA Keeler… - … and Applied Toxicology, 1982 - Elsevier
The teratogenicity of tetrachloroacetone (TCA) was evaluated in CF-1 mice and New Zealand white rabbits. Mice were given 0, 5, 15 or 50 mg/kg/day of TCA by gavage on days 6 …
Number of citations: 8 www.sciencedirect.com
B Foehlisch, H Zinser - Organic preparations and procedures …, 2004 - Taylor & Francis
Over the last few years, 1, 1, 3-trichloroacetone, 1, 1, 3, 3-tetrachloroacetone and pentachloroacetone have been used as starting materials for the generation of chloro substituted …
Number of citations: 3 www.tandfonline.com
K ANDERSSON, C RAPPE… - ACTA CHEMICA …, 1970 - actachemscand.org
Separation of synthetic and authentic mixtures of polychloro acetones was attempted by distillation. l, l-Di-and 1, 1, 1,-trichloro-acetone could be separated from the other polychloro …
Number of citations: 2 actachemscand.org
AB McKague, EGH Lee, GR Douglas - Mutation Research Letters, 1981 - Elsevier
Certain effluents from pulp mills have been shown in the Salmonella/mammalian-microsome test (Ander et al., 1977; Eriksson et al., 1979; Douglas et al., 1980; Lee et al., 1981) and …
Number of citations: 56 www.sciencedirect.com
GP Anipsitakis, DD Dionysiou… - Environmental science & …, 2006 - ACS Publications
The sulfate radical pathway of the room-temperature degradation of two phenolic compounds in water is reported in this study. The sulfate radicals were produced by the cobalt-…
Number of citations: 900 pubs.acs.org
ME Hall, EM Harris - Analytical Chemistry, 1969 - ACS Publications
Winkel andProske (7) were the first to study chlorinated acetones and they found that 1, 3-dichloroacetone gave diffu-sion currents of only one-fifth that given by monochloroace-tone …
Number of citations: 6 pubs.acs.org
CJ Stark - Tetrahedron Letters, 1981 - Elsevier
1,3,3-Tetrachloroacetone, an inexpensive, commercially available material, has been shown to be effective in mediating the hydrogen peroxide oxidation of a variety of olefins to …
Number of citations: 24 www.sciencedirect.com
ER Nestmann, GR Douglas, DJ Kowbel… - Environmental …, 1985 - Wiley Online Library
Reports in the literature describing artifactual results owing to interactions of test materials with solvents are becoming more frequent. The present study was initiated to examine …
Number of citations: 36 onlinelibrary.wiley.com
T Sato, M Mukaida, Y Ose, H Nagase… - Science of the total …, 1985 - Elsevier
Soil humic substances were chlorinated in solution, extracted with ether and subjected to mutagenicity assay. Mutagenicity was detected using Salmonella typhimurium TA 100, with or …
Number of citations: 18 www.sciencedirect.com
MA Nazar, WH Rapson - Environmental Mutagenesis, 1982 - Wiley Online Library
Aqueous chlorination of many organic substances has been found to produce substantial mutagenicity in Salmonella typhimurium TA100. An effective way to decrease such …
Number of citations: 24 onlinelibrary.wiley.com

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